5-Bromo-4-phenylbenzo[d][1,3]dioxole
Description
Properties
Molecular Formula |
C13H9BrO2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
5-bromo-4-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-11-13(16-8-15-11)12(10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
MFQTWISDJUHDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Benzo[d]dioxole
Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction
Catalytic Coupling with Aryl Boronic Acids
The phenyl group at the 4-position is introduced via Suzuki-Miyaura coupling , a palladium-catalyzed reaction between brominated benzodioxole derivatives and aryl boronic acids. This method offers exceptional regioselectivity and functional group tolerance.
Representative Protocol :
- Catalyst System : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] with triphenylphosphine as a ligand.
- Base : Potassium carbonate (K₂CO₃) in anhydrous dioxane.
- Conditions : Reflux under argon atmosphere (24 hours).
- Yield Range : 33–89% for final products.
Example Reaction :
Coupling 5-bromo-6-(bromomethyl)benzo[d]dioxole with phenylboronic acid produces 5-bromo-4-phenylbenzo[d]dioxole in 82% yield after purification.
Optimization of Coupling Efficiency
Key factors influencing Suzuki-Miyaura efficiency include:
- Ligand Choice : Triphenylphosphine enhances catalytic activity by stabilizing palladium intermediates.
- Solvent Polarity : Anhydrous dioxane minimizes side reactions.
- Boronic Acid Substituents : Electron-donating groups on the boronic acid improve reaction rates.
Multi-Step Synthesis and Intermediate Characterization
Synthetic Route Overview
A representative synthesis pathway involves three stages:
- Bromination : Appel reaction to generate 5-bromo-6-(bromomethyl)benzo[d]dioxole.
- Azide Formation : NaN₃ substitution to yield 5-(azidomethyl)-6-bromobenzo[d]dioxole.
- Cycloaddition and Coupling : Huisgen 1,3-dipolar cycloaddition followed by Suzuki-Miyaura coupling.
Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | CBr₄, PPh₃, DCM, reflux | 91 |
| 2 | Nucleophilic Substitution | NaN₃, MeOH, reflux | 88 |
| 3 | Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, K₂CO₃, dioxane | 82 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.37 (s, 1H), 7.15 (s, 1H), and 6.07 (s, 2H) confirm aromatic protons and dioxole methylene groups.
- ¹³C NMR (100 MHz, CDCl₃): Signals at δ 149.1 (C-O), 128.3 (C-Br), and 37.2 (CH₂Br) validate the structure.
Infrared Spectroscopy (IR) :
Comparative Analysis of Methodologies
Direct vs. Multi-Step Synthesis
Yield and Purity Considerations
- Appel Reaction : 91% yield with minimal byproducts.
- Suzuki-Miyaura Coupling : Variable yields (33–89%) dependent on boronic acid substituents.
Mechanistic and Kinetic Studies
Bromination Kinetics
The rate of bromination is influenced by:
Palladium Catalysis Dynamics
In Suzuki-Miyaura reactions, oxidative addition of the aryl bromide to palladium(0) is rate-determining. Triphenylphosphine ligands accelerate this step by stabilizing the palladium center.
Applications and Derivatives
Pharmaceutical Intermediates
Materials Science
Its rigid aromatic structure is exploited in:
- Liquid crystals.
- Organic semiconductors.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-phenylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation can introduce carbonyl or carboxyl groups .
Scientific Research Applications
Chemistry: 5-Bromo-4-phenylbenzo[d][1,3]dioxole is used as a building block in organic synthesis to create more complex molecules. It is also used in the development of new materials with unique properties .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions between brominated compounds and biological molecules .
Medicine: Its unique structure makes it a valuable scaffold for developing pharmaceuticals with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenylbenzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and the phenylbenzo[d][1,3]dioxole structure play crucial roles in these interactions. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. It can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Analogs
Physicochemical Properties
- Density and Stability : Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate () has a high predicted density (1.674 g/cm³), likely due to the bromine atom and ester group increasing molecular packing efficiency .
- Thermal Stability : The ester derivative’s predicted boiling point (325.1°C) suggests moderate thermal stability, making it suitable for high-temperature reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-4-phenylbenzo[d][1,3]dioxole, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, bromination of a precursor benzo[d][1,3]dioxole derivative can be achieved using reagents like BBr₃ under controlled temperatures (-78°C to room temperature) to ensure regioselectivity . Reaction yield is influenced by solvent choice (e.g., DCM for stability), stoichiometry, and temperature gradients. Evidence from similar compounds shows that stepwise addition of reagents and extended reaction times (e.g., 18 hours) improve crystallinity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C-NMR) and Mass Spectrometry (MS) are essential. ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm), while ¹³C-NMR confirms carbon frameworks, including bromine-substituted carbons. High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks), and elemental analysis ensures stoichiometric accuracy . For example, in related brominated benzo[d][1,3]dioxoles, coupling constants in NMR spectra distinguish between para/meta substitution patterns .
Q. What safety protocols are mandatory when handling brominated aromatic compounds?
- Methodological Answer : Use fume hoods to prevent inhalation of toxic vapors, wear nitrile gloves, and employ secondary containment for spills. Brominated compounds require inert storage (argon/ nitrogen atmosphere) to avoid degradation. Safety training should emphasize emergency procedures for skin contact, including immediate washing with polyethylene glycol .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for brominated benzo[d][1,3]dioxole derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from conformational isomers or residual solvents. Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks, and conduct 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in 5-Bromo-6-(1,3-dioxolan-2-yl)benzo[d][1,3]dioxole, HSQC clarified ambiguities in methylene proton assignments . X-ray crystallography can definitively resolve structural conflicts, as demonstrated in triazol-4-amine derivatives .
Q. What strategies optimize this compound as a building block in drug discovery?
- Methodological Answer : Functionalize the phenyl or dioxole rings via Suzuki-Miyaura coupling to introduce pharmacophores. For instance, substituting the bromine atom with aryl boronic acids under Pd catalysis enables diversification . Computational docking studies (e.g., AutoDock Vina) predict binding affinities, guiding rational design. In benzothiazole analogs, methylthio groups enhanced bioactivity against kinase targets .
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine's electronegativity activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Stille couplings, bromine's leaving-group ability facilitates Pd-mediated bond formation. Kinetic studies show that electron-withdrawing groups (e.g., -Br) lower activation energy by stabilizing transition states . Contrastingly, steric hindrance from the phenyl group may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the stability of brominated vs. non-brominated analogs?
- Methodological Answer : Use accelerated stability testing under varied conditions (pH, temperature, UV exposure). For example, incubate compounds in PBS (pH 7.4) at 40°C and monitor degradation via HPLC. Brominated derivatives often exhibit enhanced stability due to reduced electron density, as seen in benzo[d][1,3]dioxole-based drug candidates . Include controls with deuterated analogs to isolate halogen-specific effects.
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodological Answer : Perform triplicate syntheses and apply ANOVA to assess variability. For low-yield reactions (e.g., <50%), fractional factorial design identifies critical factors (e.g., catalyst loading, solvent polarity). In a study of brominated benzimidazoles, response surface methodology (RSM) optimized yields from 32% to 68% by adjusting reaction time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
